molecular formula C23H20N2O3 B565662 N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide CAS No. 1246812-12-3

N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide

Cat. No. B565662
CAS RN: 1246812-12-3
M. Wt: 372.424
InChI Key: CXWBCMJIHSHUEV-BPGUCPLFSA-N
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Description

“N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide” is a chemical compound with the molecular formula C26H23F2N3O3 . It is also known as DBZ .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound has a molecular weight of 463.48 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound is soluble to 100 mm in DMSO . It has a molecular weight of 463.48 and a chemical formula of C26H23F2N3O3 .

Scientific Research Applications

Pharmacological Significance of Azepine Derivatives

Azepine derivatives, such as oxcarbazepine, have been extensively studied for their pharmacological applications, particularly in the treatment of epilepsy. Oxcarbazepine is recognized for its efficacy in managing simple and complex partial seizures, owing to its metabolic pathway transforming it into a metabolite (MHD) that possesses therapeutic effects with minimal hepatic enzyme involvement. This pathway underscores the utility of azepine derivatives in developing treatments that offer a balance between efficacy and safety, illustrating the potential research directions for related compounds like N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide in neurological disorders (Schmidt & Sachdeo, 2000).

Environmental Impact and Biodegradation

Research on parabens, which share a functional group similarity (hydroxybenzeneacetamide) with the target compound, highlights the environmental persistence and endocrine-disrupting potential of such chemicals. Studies suggest that despite wastewater treatments effectively reducing paraben concentrations, these compounds remain detectable in aquatic environments, raising concerns about their continuous introduction and ubiquity. This underscores the importance of investigating the environmental fate and biodegradability of related compounds, including this compound, to assess their ecological impact and develop strategies for mitigating potential risks (Haman et al., 2015).

Therapeutic Applications and Drug Discovery

The broad spectrum of pharmacological activities exhibited by azepane-based motifs, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties, showcases the diverse therapeutic potential of compounds within this chemical class. Azepane derivatives' structural diversity and pharmacological properties underscore their significance in drug discovery, offering a template for designing novel therapeutic agents that could include derivatives of this compound. This highlights the ongoing interest in exploring azepane and related compounds for new and less toxic drug candidates across various disease domains (Zha et al., 2019).

Mechanism of Action

This compound acts as an inhibitor of γ-secretase, a type of protease. It blocks notch cleavage (IC50< 2 nm) in a cell-based assay and inhibits the notch pathway .

properties

IUPAC Name

(2R)-2-hydroxy-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-25-19-14-8-7-12-17(19)16-11-5-6-13-18(16)20(23(25)28)24-22(27)21(26)15-9-3-2-4-10-15/h2-14,20-21,26H,1H3,(H,24,27)/t20?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWBCMJIHSHUEV-BPGUCPLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)NC(=O)C(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)NC(=O)[C@@H](C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125449
Record name (αR)-N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-α-hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246812-12-3
Record name (αR)-N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-α-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246812-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-α-hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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